
4-(4-chloro-2-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(4-chloro-2-nitrophenyl)-2-methyl-1-(phenylsulfonyl)piperazine and related derivatives involves multi-step chemical processes. These derivatives are usually synthesized through reactions that may include connection reactions of thiadiazol with N-substituted piperazine, highlighting the influence of solvent, acid acceptor, and reaction temperature on yields. Optimal conditions for synthesizing certain derivatives have been identified, such as using acetonitrile as a solvent and triethylamine as an acid acceptor at specific temperatures to achieve high yields (Wu Qi, 2014).
Molecular Structure Analysis
Molecular structure characterizations of related compounds have been performed using techniques such as X-ray crystallography. For instance, a study on 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine revealed a non-planar butadiene unit and a chair conformation for the piperazine ring, showcasing the complex structural attributes of these molecules (N. G. Deniz & C. Ibiş, 2009).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Piperazine derivatives have been synthesized and studied for their antibacterial properties. Wu Qi (2014) explored the synthesis and antibacterial activities of piperazine derivatives against various microorganisms, indicating the potential of these compounds in developing new antibacterial agents (Wu Qi, 2014).
Synthesis of N-Heterocycles
Johnathan V. Matlock et al. (2015) reported a concise synthesis of stereodefined C-substituted morpholines and piperazines, showcasing the versatility of piperazine derivatives in organic synthesis and their potential applications in creating a wide range of heterocyclic compounds (Matlock et al., 2015).
Antimicrobial and Antitubercular Activities
Research into piperazine derivatives has also extended into antimicrobial and antitubercular activities, with compounds being evaluated for their efficacy against various pathogens. Studies by H. Bektaş et al. (2010) and A. M. Thompson et al. (2016) highlight the development and characterization of piperazine-based compounds with significant antimicrobial and antitubercular properties, suggesting their potential in treating infectious diseases (Bektaş et al., 2010); (Thompson et al., 2016).
Antiviral Activities
The development of piperazine derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies their potential in antiviral therapy. Research conducted by D. Romero et al. (1994) focused on synthesizing and evaluating piperazine analogues for their inhibition of HIV-1, demonstrating the role of these compounds in developing new therapeutic agents for viral infections (Romero et al., 1994).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(4-chloro-2-nitrophenyl)-2-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(16-8-7-14(18)11-17(16)21(22)23)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZAIBZSMBEVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)
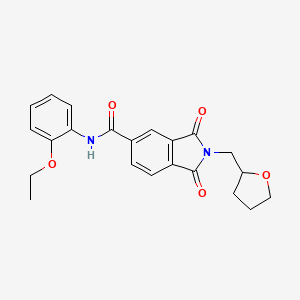
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)
![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)
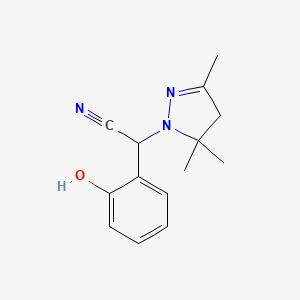
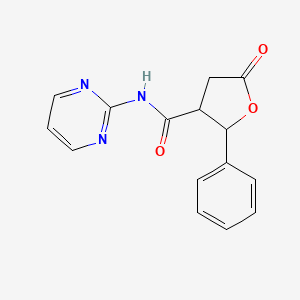
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4008113.png)
![N-(4-acetylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008118.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
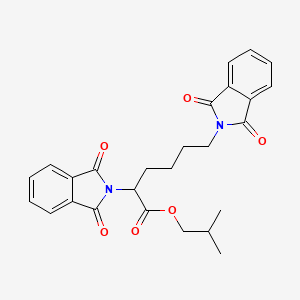
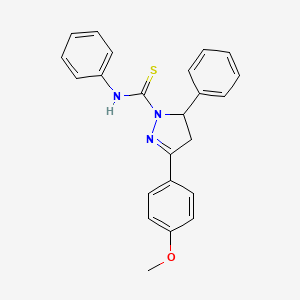
![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)